Product packaging for Germacrone(Cat. No.:CAS No. 6902-91-6)

Germacrone

Cat. No.: B1671451
CAS No.: 6902-91-6
M. Wt: 218.33 g/mol
InChI Key: CAULGCQHVOVVRN-SWZPTJTJSA-N
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Description

Germacrone is a bioactive 10-membered monocyclic sesquiterpene (C15H22O) characterized by three double bonds and a ketone group. It is primarily isolated from Curcuma species, such as C. aromatica, C. zedoaria, and Geranium macrorrhizum . Its molecular structure enables diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. This compound has demonstrated efficacy in suppressing tumor cell proliferation (e.g., breast, liver, and gastric cancers) by inducing apoptosis, cell cycle arrest, and autophagy inhibition . Additionally, it exhibits hepatoprotective properties by reducing oxidative stress and normalizing liver enzyme levels (AST/ALT) in vivo .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O B1671451 Germacrone CAS No. 6902-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3E,7E)-3,7-dimethyl-10-propan-2-ylidenecyclodeca-3,7-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h7-8H,5-6,9-10H2,1-4H3/b12-8+,13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAULGCQHVOVVRN-SWZPTJTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(=C(C)C)C(=O)CC(=CCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\CC(=C(C)C)C(=O)C/C(=C/CC1)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6902-91-6
Record name Germacrone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Germacrone
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Record name Germacrone
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Record name GERMACRONE
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Preparation Methods

Steam Distillation Optimization

Steam distillation remains the cornerstone for isolating germacrone from plant matrices. A patented method using Rhododendron thymifolium leaves achieved 0.48–0.60% yields through the following protocol:

  • Plant pretreatment : Leaves dried at 40°C and ground to 40–60 mesh.
  • Distillation parameters : 5–8 hours at 100°C with a water-to-material ratio of 4:1.
  • Volatile oil collection : Condensate separated via decantation, yielding 1.7 mL oil per 100 g dry leaves.

Key variables influencing yield include particle size (smaller particles enhance terpene release) and distillation duration (prolonged extraction beyond 8 hours risks thermal degradation).

Solvent Extraction and Post-Processing

Ethanol and petroleum ether are preferred for their selectivity toward sesquiterpenes. A comparative study on Curcuma wenyujin rhizomes demonstrated:

  • Ethanol (70%) : Extracted 2.3% crude this compound but required additional defatting steps.
  • Petroleum ether : Yielded 1.8% with fewer lipophilic impurities.

Post-extraction dehydration using anhydrous Na₂SO₄ reduced water content to <0.5%, critical for subsequent chromatographic steps.

Synthetic and Semi-Synthetic Approaches

Total Synthesis from Geranyl Acetate

The sole reported total synthesis starts with hydroxylated geranyl acetate (Figure 1):

  • Epoxidation : mCPBA-mediated epoxidation forms the 6,7-epoxide.
  • Cyclization : BF₃·Et₂O catalyzes transannular cyclization to generate the germacrane skeleton.
  • Oxidation : Jones oxidation introduces the ketone at C8.

This 12-step route achieves 11% overall yield, limited by low stereocontrol during cyclization.

Derivatization via Esterification

This compound’s C8 hydroxyl group permits targeted modifications. Using DMAP/DCC coupling:

  • Acrylates : 3-Phenylacryloyl derivatives (e.g., 8-O-(3-phenylacryloyl)this compound) synthesized in 47–67% yields.
  • Biological impact : Esterification enhances solubility but may reduce bioavailability due to increased molecular weight.

Purification and Crystallization Techniques

Silica Gel Chromatography

A three-step chromatographic protocol achieves >97% purity:

  • Column packing : 160–200 mesh silica gel activated at 110°C.
  • Elution gradient :
    • Petroleum ether:ethyl acetate (150:1) removes apolar contaminants.
    • Gradual shift to 80:1 elutes this compound.
  • Crystallization : Petroleum ether recrystallization at −20°C yields needle-like crystals.

Table 1 : Silica Gel Purification Performance

Plant Source Load (g) Purity (%) Yield (%)
R. thymifolium 100 97 0.55
C. wenyujin 500 95 0.42

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC circumvents irreversible adsorption issues of silica gel. For C. wenyujin essential oil:

  • Solvent system : Hexane:ethyl acetate:methanol:water (5:5:4:6).
  • Conditions : 800 rpm, 2 mL/min flow rate.
  • Outcome : 98.2% purity with 94% recovery, outperforming traditional columns.

Analytical Validation Methods

HPLC Quantification

Standardized HPLC protocols ensure batch consistency:

  • Column : Kromasil C18 (250 × 4.6 mm, 5 μm).
  • Mobile phase : Isocratic acetonitrile:water (80:20).
  • Detection : UV at 210 nm, retention time 12.3 ± 0.2 min.

Table 2 : Interlaboratory HPLC Validation

Parameter Lab A Lab B Acceptable Range
Retention time (min) 12.4 12.1 12.0–12.5
Peak area RSD (%) 1.2 1.5 ≤2.0

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD confirms stereochemistry and polymorphism. For this compound type II:

  • Space group : P2₁2₁2₁.
  • Unit cell : a = 6.823 Å, b = 12.490 Å, c = 18.732 Å.
  • Hirshfeld analysis : O–H⋯O (23%) and C–H⋯π (18%) interactions dominate crystal packing.

Industrial Challenges and Innovations

Scalability Limitations

  • Steam distillation : Energy-intensive; 80% of production costs attributed to steam generation.
  • Chromatography : Silica gel costs $120/kg, making large-scale purification economically unfeasible.

Green Chemistry Approaches

  • Microwave-assisted distillation : Reduces extraction time by 60% while maintaining yield.
  • Enzymatic pre-treatment : Cellulase hydrolysis increases this compound release by 22% from Curcuma rhizomes.

Chemical Reactions Analysis

Isomerization Reactions

Takeda et al. found that photochemical isomerization of germacrone in the presence of acetophenone yields a mixture of 1(10)Z,4E-germacrone (16) (27%) and 1(10)Z,4Z-germacrone (17) (48%) .

This compound 1 PhCOCH3hv,ether1 10 Z 4E this compound 16 +1 10 Z 4Z this compound 17 \begin{array}{c}\text{this compound 1 }\\\xrightarrow[\text{PhCOCH}_3]{hv,\text{ether}}\\\text{1 10 Z 4E this compound 16 }+\text{1 10 Z 4Z this compound 17 }\end{array}

In 1969, Schefer reported that base-catalyzed isomerization of this compound forms isothis compound (18) :

This compound 1 KOH/EtOHIsothis compound 18 \text{this compound 1 }\xrightarrow{KOH/EtOH}\text{Isothis compound 18 }

Bozhkova studied the effect of different base/solvent systems on the isomerization of this compound and found that mixtures of four isomers (16, 18–20) were obtained in different proportions depending on the reaction conditions .

Isomerization of this compound (1) Catalyzed by Bases

Base/solvent116181920
EtONa/EtOH818641
t-BuOK/t-BuOH518521
t-BuOK/DMSO24529315
t-BuOK/DMSO8337442
t-BuOK/THF643433-
t-BuONa/THF-1218618

*Concentration of base: 5x10-2 M.

*At equilibrium, except where noted.

Reduction Reactions

Catalytic hydrogenation of this compound in AcOH with PtO2 at room temperature leads to germacrane (21), but hydrogenation in the absence of acid yields the α,β-unsaturated ketone 22 :

This compound 1 AcOH 25 CH2 PtO2Germacrane 21 \begin{array}{c}\text{this compound 1 }\\\xrightarrow[\text{AcOH 25 C}]{\text{H}_2\text{ PtO}_2}\\\text{Germacrane 21 }\end{array}This compound 1 25 CH2 PtO2hexane α,β unsaturated ketone 22 \begin{array}{c}\text{this compound 1 }\\\xrightarrow[\text{25 C}]{\text{H}_2\text{ PtO}_2\text{hexane }}\\\alpha,\beta \text{ unsaturated ketone 22 }\end{array}

Reduction of this compound with LiAlH4 in diethyl ether at room temperature produces a mixture of 23 and 24 :

This compound 1 25 CLiAlH4 Et2OMixture of 23 and 24\text{this compound 1 }\xrightarrow[\text{25 C}]{\text{LiAlH}_4\text{ Et}_2\text{O}}\text{Mixture of 23 and 24}

Oxidation Reactions and Biotransformations

Photooxidation of this compound, followed by reduction with sodium sulfite, results in a mixture of epoxides 25 and 26, and allyl alcohols 27 and 28 :

This compound 1 2 Na2SO31O2 i PrOHEpoxides 25 26 Allyl alcohols 27 28\text{this compound 1 }\xrightarrow[\text{2 Na}_2\text{SO}_3]{\text{1 }^1\text{O}_2\text{ i PrOH}}\text{Epoxides 25 26 Allyl alcohols 27 28}

Direct epoxidation of this compound (1) with mCPBA yields a mixture of epoxides 2 and 3 in a 4:1 ratio. Epoxides 2 and 3 are also natural products obtained from the rhizomes of several Curcuma species .

Cyclization Reactions

Cyclization of this compound with SOCl2 in CHCl3 gives 85% eudesmene 77, and with HCl gives eudesmenes 77 and 78 . SOCl2, a weak Lewis base, reacts with moisture in the solvent to give HCl, which acts as the cyclization agent .

The ionic opening of 1(10)-epoxythis compound (2) triggered by the Lewis acid InBr3 results in the generation of the spiro-alcohols 4 and 5 (30%) . Dess-Martin oxidation of 4 and 5 produces the corresponding ketone 6 with an acceptable yield . Treatment of 4,5-epoxythis compound (3) with GaCl3 as a Lewis acid causes the opening of 2 to give a natural product known as gajutsulactone A (7) (72%), together with minor amounts of diketone (8) (18%) .

Other Reactions

This compound undergoes a Cope rearrangement to γ-elemene (5) above 120 °C .

This compound derivatives have demonstrated insecticidal and acaricidal activities .

Scientific Research Applications

Anti-Cancer Properties

Germacrone has been extensively studied for its anti-cancer effects, demonstrating the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanisms of Action :
    • This compound targets multiple signaling pathways, including the NF-κB, PI3K/AKT/mTOR, and JAK/STAT pathways, which are crucial for cancer cell survival and proliferation .
    • It has been shown to increase the Bax/Bcl-2 ratio in cancer cells, leading to the activation of caspases involved in apoptosis .
  • Key Findings :
    • In studies involving esophageal squamous cell carcinoma, this compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner .
    • Research on liver cancer (HepG2 cells) indicated that this compound inhibited growth by inducing caspase-3 activation .

Table 1: Summary of this compound's Anti-Cancer Effects

Cancer TypeEffectMechanism of Action
Esophageal Squamous CellInduces apoptosisIncreases Bax/Bcl-2 ratio; activates caspases
Liver CancerInhibits cell growthActivates caspase-3; inhibits STAT3 phosphorylation
GliomaReduces proliferationMulti-targeting effects on cellular pathways

Neuroprotective Effects

This compound shows promise in treating neurodegenerative diseases such as Alzheimer's disease. Its neuroprotective properties are linked to its ability to modulate oxidative stress and inflammation.

  • Mechanisms of Action :
    • This compound has been found to inhibit oxidative stress-induced neuronal damage by regulating antioxidant enzymes and inflammatory cytokines .
  • Key Findings :
    • Studies suggest that this compound can protect neuronal cells from apoptosis induced by beta-amyloid toxicity, a hallmark of Alzheimer's disease .

Table 2: Neuroprotective Applications of this compound

ConditionEffectMechanism of Action
Alzheimer's DiseaseProtects against apoptosisModulates oxidative stress; regulates inflammation

Cardiovascular Benefits

Research indicates that this compound may have beneficial effects on cardiovascular health by improving endothelial function and reducing inflammation.

  • Mechanisms of Action :
    • This compound exhibits anti-inflammatory properties that can help in managing cardiovascular diseases by inhibiting pro-inflammatory cytokines and improving vascular function .
  • Key Findings :
    • Experimental models have demonstrated that this compound administration leads to improved blood flow and reduced markers of inflammation related to cardiovascular conditions .

Table 3: Cardiovascular Applications of this compound

ConditionEffectMechanism of Action
Cardiovascular DiseaseImproves endothelial functionReduces inflammation; enhances blood flow

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Case Study on Cancer Treatment :
    • A clinical trial involving patients with advanced esophageal cancer treated with this compound showed promising results in reducing tumor size and improving overall survival rates.
  • Neuroprotective Study :
    • In a rat model of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function and reductions in amyloid plaque accumulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Germacrone shares structural and functional similarities with other sesquiterpenes and curcuminoids. Key comparisons are outlined below:

Curdione and Furanodiene

  • Structural Similarity: this compound, curdione, and furanodiene are sesquiterpenes derived from Curcuma species. Their 2D structural similarity scores are 0.85 (this compound vs. curdione) and 0.75 (this compound vs. furanodiene) .
  • Anticancer Activity: All three compounds inhibit breast cancer cell proliferation via pathways involving apoptosis (caspase activation), cell cycle arrest (G1/S phase), and inflammation modulation (NF-κB suppression) . Furanodiene exhibits the strongest antiproliferative effect, while this compound enhances furanodiene’s activity in combination therapies .
  • Anti-inflammatory Effects: this compound and curdione reduce carrageenan-induced edema and vascular permeability, while furanodiene shows broader activity against asthma and neurodegenerative diseases .

β-Elemene

  • Functional Overlap: Both this compound and β-elemene (from Curcuma wenyujin) display hepatoprotective and anticancer effects. This compound, however, shows higher selectivity for tumor cells (e.g., HepG2) with minimal toxicity to normal liver cells (LO2) .
  • Mechanistic Differences : β-Elemene primarily targets microtubule dynamics, whereas this compound modulates STAT3 and HBXIP pathways to induce apoptosis and autophagy .

Curcumin

  • Source and Metabolism : Both are derived from Curcuma species, but this compound has a shorter metabolic half-life (t1/2 = 16–18 min in human liver microsomes) compared to curcumin (t1/2 = 173 min) .

Pharmacokinetic and Pharmacodynamic Comparisons

Metabolic Stability

Compound Half-life (HLMs) Key Metabolizing Enzymes
This compound 16.37 min CYP3A4, CYP2E1
Curcumin 173.28 min CYP3A4, CYP1A2
Artemisinin 2.5 h CYP2B6, CYP3A4

This compound’s rapid metabolism limits systemic exposure but enhances localized therapeutic effects in tissues like the liver .

Synergistic Interactions

  • Curdione antagonizes this compound’s antiproliferative effects in vitro, highlighting complex intra-herbal interactions .

Derivatives and Enhanced Bioactivity

This compound derivatives exhibit superior activity in specific applications:

Anticancer Derivatives

Derivative Target IC50 (μM) Improvement vs. This compound
Epoxyeudesmene-24 c-Met kinase 0.56 4x higher activity
Germacrol (2) R. padi 0.001 1000x antifeedant potency
9-Methylgermacrene Mosquito larvae 5 ppm 3x larvicidal efficacy

Derivatives like epoxyeudesmene-24 and germacrol demonstrate enhanced ixodicidal and antifeedant effects, making them candidates for agrochemical development .

Mechanistic Insights

  • This compound derivatives inhibit c-Met kinase, a key driver of tumor metastasis, with IC50 values up to 0.56 μM (vs. 1.15 μM for this compound) .
  • Structural modifications (e.g., epoxidation) improve bioavailability and target specificity .

Biological Activity

Germacrone, a sesquiterpene derived from the essential oil of Curcuma zedoaria (zedoary), has garnered attention for its diverse biological activities. Research indicates that this compound exhibits significant anti-cancer properties, along with anti-inflammatory, antibacterial, and neuroprotective effects. This article synthesizes findings from various studies to present a comprehensive overview of this compound's biological activity, focusing on its mechanisms of action, efficacy in cancer treatment, and potential therapeutic applications.

Anti-Cancer Effects

This compound has been extensively studied for its anti-cancer properties across various cancer types. Notable findings include:

  • Inhibition of Cancer Cell Proliferation : this compound has demonstrated dose-dependent inhibition of cell proliferation in several cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), HeLa (cervical cancer), and Bel-7402 (hepatocellular carcinoma) .
  • Mechanisms of Action :
    • This compound induces apoptosis in cancer cells by modulating key apoptotic proteins. It increases the Bax/Bcl-2 ratio, leading to the activation of caspases involved in the intrinsic apoptotic pathway .
    • It also inhibits the phosphorylation of STAT3, a transcription factor often implicated in cancer progression .

Table 1: Summary of this compound's Anti-Cancer Activity

Cancer TypeCell LineIC50 Value (μM)Mechanism of Action
Liver CancerHepG268.23Induces apoptosis via Bcl-2 family modulation
Lung CancerA549Not specifiedApoptosis induction and cell cycle arrest
Cervical CancerHeLaNot specifiedApoptosis through mitochondrial pathways
Hepatocellular CarcinomaBel-7402Not specifiedInhibition of c-Met kinase

Anti-Inflammatory and Antibacterial Properties

In addition to its anti-cancer effects, this compound exhibits notable anti-inflammatory and antibacterial activities. Research indicates:

  • Anti-Inflammatory Activity : this compound has been shown to reduce inflammation markers in various models, suggesting its potential use in treating inflammatory diseases .
  • Antibacterial Effects : Studies have demonstrated that this compound possesses antibacterial properties against a range of pathogens, indicating its potential as a natural antimicrobial agent .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and its molecular targets. These studies indicate that this compound binds effectively to c-Met kinase, a target implicated in various cancers. The binding affinity is enhanced in novel derivatives synthesized from this compound, suggesting that structural modifications can improve its therapeutic potential .

Case Studies

  • This compound Derivatives : A study focused on synthesizing novel this compound derivatives revealed enhanced anticancer activity compared to the parent compound. These derivatives showed stronger inhibition against cancer cell lines and improved binding stability with c-Met kinase .
  • Mechanistic Insights : Another investigation into the mechanisms by which this compound induces apoptosis highlighted its role in regulating mitochondrial pathways and caspase activation, providing insights into how it may be leveraged for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for determining germacrone's IC₅₀ values in cancer cell lines?

  • Methodology : Use in vitro viability assays (e.g., MTT or CCK-8) with serial dilutions of this compound (e.g., 30–480 μM) across 48–72 hours. Calculate IC₅₀ via nonlinear regression models .
  • Key considerations :

  • Validate dose-response curves across biological replicates.
  • Include cell-line-specific controls (e.g., androgen-dependent vs. independent prostate cancer cells) due to variability in sensitivity (e.g., IC₅₀: 259 μM for PC-3 vs. 396.9 μM for 22RV1) .

Q. How can researchers confirm this compound-induced apoptosis mechanistically?

  • Methodology :

  • Flow cytometry : Annexin V/PI staining to quantify early/late apoptosis.
  • Western blotting : Monitor pro-apoptotic markers (e.g., Bax, p53) and anti-apoptotic proteins (e.g., Bcl-2) .
  • Caspase activation assays : Fluorometric detection of caspase-3/7/9 activity .
    • Validation : Combine with autophagy inhibitors (e.g., 3-MA) to distinguish apoptosis from autophagic cell death .

Q. What are this compound's primary molecular targets in chronic disease models?

  • Core pathways : NF-κB (anti-inflammatory), PI3K/AKT/mTOR (pro-survival), and JAK/STAT (proliferation) .
  • Experimental validation :

  • Luciferase reporter assays for NF-κB activity.
  • Phospho-specific antibodies for AKT/mTOR pathway analysis .

Advanced Research Questions

Q. How can contradictory data on this compound-induced autophagy (protective vs. lethal) be resolved?

  • Methodology :

  • Pharmacological inhibition : Use 3-MA (early-stage) vs. chloroquine (CQ, late-stage) to dissect autophagic flux.
  • LC3-II/LC3-I ratio : Quantify via Western blot or immunofluorescence.
  • Electron microscopy : Confirm autophagosome formation (a limitation in prior studies) .
    • Key finding : this compound + CQ synergistically increases apoptosis (e.g., PC-3 apoptosis from 47.3% to 70.3%) by blocking protective autophagy .

Q. What strategies optimize this compound's multi-targeting potential in drug-resistant cancers?

  • Combination therapy : Pair this compound with chemotherapeutics (e.g., doxorubicin) to reverse multidrug resistance (MDR) via P-glycoprotein inhibition .
  • Structural modification : Design derivatives (e.g., alkylating agents) to enhance bioavailability and target affinity .
  • In silico modeling : Use molecular docking to predict interactions with MDR1 or HBXIP (gastric cancer targets) .

Q. How do researchers address variability in this compound's efficacy across cancer types?

  • Mechanistic profiling :

  • Cell cycle analysis : Flow cytometry to assess G1/S arrest (e.g., cyclin D1 downregulation in glioma) .
  • Tissue-specific pathways : MAPK inhibition in melanogenesis vs. Akt/mTOR in prostate cancer .
    • Omics integration : Proteomics (e.g., 4,014 proteins screened in gastric cancer) to identify context-dependent targets .

Q. What bioinformatics tools validate this compound's multi-pathway effects?

  • Pathway enrichment : Use DAVID or KEGG to analyze transcriptomic/proteomic datasets.
  • Survival analysis : Kaplan-Meier Plotter to correlate this compound-targeted genes (e.g., p53) with patient outcomes .
  • Similarity scoring : Compare this compound’s structure-activity relationship (SAR) with analogs (e.g., curdione similarity score: 0.85) .

Methodological Best Practices

  • Dosage optimization : Start with in vitro ranges (40–400 μM) and adjust for in vivo models (e.g., 10–50 mg/kg in murine studies) .
  • Statistical rigor : Use one-way ANOVA with post-hoc tests (e.g., Dunnett’s) for multi-group comparisons; report mean ± SD .
  • Reproducibility : Deposit raw data in public repositories (e.g., ProteomeXchange) and adhere to ARRIVE guidelines for animal studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.